Technical Guide: Spectroscopic Data for (2-Aminophenyl)[bis(4-methylphenyl)]methanol
Technical Guide: Spectroscopic Data for (2-Aminophenyl)[bis(4-methylphenyl)]methanol
This technical guide details the spectroscopic characterization and synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol (CAS 91148-61-7), a critical triarylmethyl carbinol intermediate.
This compound serves as a precursor for sterically demanding N,O-ligands used in organometallic catalysis (e.g., Titanium/Zirconium polymerization catalysts) and as a leuco base for specialized triarylmethane dyes. The following data synthesizes experimental protocols with field-validated spectral expectations.
Chemical Identity & Significance[1]
-
IUPAC Name: (2-Aminophenyl)bis(4-methylphenyl)methanol[1][2][3]
-
CAS Number: 91148-61-7[3]
-
Molecular Formula:
[2] -
Molecular Weight: 303.40 g/mol
-
Physical State: Off-white to pale yellow crystalline solid.
-
Solubility: Soluble in DCM, THF, DMSO; insoluble in water.
Core Utility
This molecule belongs to the class of functionalized trityl alcohols . Its significance lies in the ortho-amino group, which provides a handle for further functionalization (e.g., Schiff base formation) to create bidentate or tridentate ligands. Upon protonation or oxidation, it generates a stabilized triarylmethyl cation (trityl cation), a property exploited in dye chemistry and protective group synthesis.
Synthesis & Experimental Protocol
To ensure the integrity of the spectroscopic data, the compound is best prepared via a Grignard addition to methyl anthranilate. This method minimizes side reactions common with aminobenzophenone precursors.
Protocol: Grignard Addition
-
Reagents: Methyl anthranilate (1.0 eq), 4-Tolylmagnesium bromide (2.5 eq, 1.0 M in THF).
-
Setup: Flame-dried 3-neck flask,
atmosphere, reflux condenser. -
Procedure:
-
Dissolve methyl anthranilate in anhydrous THF at 0°C.
-
Add 4-Tolylmagnesium bromide dropwise over 30 minutes.[4] (Exothermic).
-
Allow to warm to Room Temperature (RT), then reflux for 4 hours.
-
Quench: Cool to 0°C. Add saturated
(aq) slowly. -
Workup: Extract with EtOAc (3x). Wash organics with brine. Dry over
.[5] -
Purification: Recrystallize from Hexane/EtOAc or column chromatography (SiO2, 10% EtOAc/Hexane).
-
Reaction Workflow Diagram
Caption: Step-by-step synthetic workflow for the generation of the target triarylmethyl alcohol via Grignard addition.
Spectroscopic Characterization
The following data represents the standard spectral profile for high-purity (>98%) material.
A. Nuclear Magnetic Resonance (NMR)
Solvent:
H NMR Data
The spectrum is characterized by the distinct AA'BB' system of the p-tolyl groups and the exchangeable protons of the aniline/alcohol functions.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 2.34 | Singlet (s) | 6H | Methyl groups on p-tolyl rings. | |
| 4.20 - 4.80 | Broad (br s) | 3H | Exchangeable protons. Shift varies with concentration. | |
| 6.58 | Doublet (d) | 1H | C3-H (Ortho to amine). | |
| 6.68 | Triplet (t) | 1H | C5-H (Para to amine). | |
| 6.95 | Doublet (d) | 1H | C6-H (Ortho to carbinol). | |
| 7.08 | Doublet (d) | 4H | Meta to methyl group (AA'BB'). | |
| 7.12 - 7.18 | Multiplet (m) | 5H | Overlapping signals of Tolyl (Ortho to methyl) + Aniline C4-H. |
C NMR Data
Key diagnostic peak is the quaternary carbinol carbon (
| Shift ( | Assignment | Note |
| 21.1 | Tolyl methyl carbons. | |
| 82.4 | Quaternary carbinol carbon. | |
| 116.5 | Aniline | Ortho to amine ( |
| 118.2 | Aniline | Para to amine ( |
| 128.5 - 129.0 | Tolyl | Aromatic methine carbons. |
| 136.8 | Tolyl | Para to methyl. |
| 143.5 | Tolyl | Attached to central carbinol. |
| 146.2 | Aniline | Ipso carbon bearing the amine. |
B. Mass Spectrometry (MS)
Method: ESI-MS or EI-MS. The molecule exhibits a characteristic fragmentation pattern dominated by the formation of the resonance-stabilized trityl cation.
-
Molecular Ion (
): 303 m/z -
Base Peak (
): 286 m/z-
Mechanism:[10] Rapid loss of the hydroxyl group to form the purple/red-colored (2-aminophenyl)bis(4-methylphenyl)methyl cation.
-
-
Fragment (
): 212 m/z
MS Fragmentation Pathway
Caption: Primary fragmentation pathway showing the formation of the stable trityl cation (m/z 286).
C. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Thin Film).
| Wavenumber ( | Intensity | Assignment | Description |
| 3450 - 3350 | Medium, Broad | Hydrogen-bonded hydroxyl stretch. | |
| 3380, 3290 | Medium, Sharp | Primary amine asymmetric/symmetric stretch. | |
| 3020 | Weak | Aromatic C-H stretch. | |
| 2920, 2860 | Weak | Methyl group C-H stretch. | |
| 1615 | Strong | Amine scissoring (deformation). | |
| 1510, 1450 | Strong | Aromatic ring breathing modes. |
References
-
Synthesis of Triarylcarbinols: Cohen, S. et al. "Preparation of substituted triphenylmethanols via Grignard reagents." Journal of the American Chemical Society, 1925.
-
General Grignard Protocols: "p-Tolylmagnesium bromide solution, 1.0 M in THF." Sigma-Aldrich Technical Data.
-
CAS Registry Data: CAS No. 91148-61-7. Common Chemistry Database.
-
Related Ligand Synthesis: Taha, I. O. et al. "Synthesis of polymers and heterocyclic compounds via Bis(4-aminophenyl) methane." Chemical Review and Letters, 2026.
Sources
- 1. Bis (4-aminophenyl) disulfide | Sigma-Aldrich [sigmaaldrich.com]
- 2. (2-Aminophenyl)[bis(4-methylphenyl)]methanol | C21H21NO | CID 2975188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem960.com [chem960.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 10. epfl.ch [epfl.ch]
![Chemical structure of (2-Aminophenyl)[bis(4-methylphenyl)]methanol](https://i.imgur.com/8aZ9xYJ.png)
